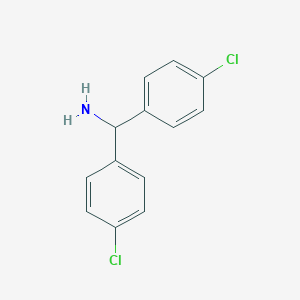

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEIUGUQDIKUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931358 | |

| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14212-38-5 | |

| Record name | Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)(phenyl)methanamine

Abstract

(4-Chlorophenyl)(phenyl)methanamine, a key chiral amine, serves as a critical building block in the synthesis of a multitude of pharmaceutical compounds. Its diarylmethanamine structure is a prevalent motif in medicinal chemistry, contributing to the biological activity of numerous drugs. This comprehensive guide provides an in-depth exploration of the prevalent synthetic strategies for (4-Chlorophenyl)(phenyl)methanamine, with a focus on practical, field-proven methodologies for researchers, scientists, and professionals in drug development. The narrative delves into the mechanistic underpinnings of each synthetic choice, offering a robust framework for procedural optimization and troubleshooting.

Introduction: The Significance of (4-Chlorophenyl)(phenyl)methanamine in Medicinal Chemistry

The diarylmethanamine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The specific incorporation of a 4-chlorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability by blocking potential sites of oxidation and can also contribute to binding interactions with biological targets through halogen bonding.

(4-Chlorophenyl)(phenyl)methanamine, particularly in its enantiomerically pure forms, is a vital intermediate for the synthesis of several notable pharmaceuticals. For instance, the (R)-enantiomer is a key precursor in the synthesis of Levocetirizine, a potent and selective H1-antihistamine.[1][2] The stereochemistry at the benzylic carbon is often crucial for the desired therapeutic effect, highlighting the importance of efficient and stereoselective synthetic methods.[3]

This guide will focus on the most common and practical synthetic routes to racemic (4-Chlorophenyl)(phenyl)methanamine and will also touch upon strategies for chiral resolution to obtain the individual enantiomers.

Core Synthetic Strategies

The synthesis of (4-Chlorophenyl)(phenyl)methanamine can be broadly approached through two primary pathways:

-

Reductive Amination of a Ketone Precursor: This is a widely employed and versatile method.

-

Formation and Reduction of an Imine Intermediate: This strategy offers an alternative route with high efficiency.

Reductive Amination of (4-Chlorophenyl)(phenyl)methanone

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its operational simplicity and broad substrate scope.[4] This process involves the reaction of a carbonyl compound, in this case (4-chlorophenyl)(phenyl)methanone (also known as 4-chlorobenzophenone), with an amine source in the presence of a reducing agent.

Causality Behind Experimental Choices:

-

Choice of Amine Source: For the synthesis of the primary amine, ammonia or a protected ammonia equivalent is used.

-

Choice of Reducing Agent: The selection of the reducing agent is critical. Mild reducing agents are preferred to selectively reduce the intermediate iminium ion without reducing the starting ketone. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[5][6] NaBH₃CN is particularly effective as it is more selective for the protonated imine over the ketone, allowing for a one-pot reaction.[6]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of (4-Chlorophenyl)(phenyl)methanamine via reductive amination.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of (4-chlorophenyl)(phenyl)methanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is ~2. Stir for 30 minutes.

-

Basification and Extraction: Basify the mixture with aqueous NaOH to pH > 10. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[7]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis via Imine Formation and Subsequent Reduction

This two-step approach involves the initial formation of an N-aryl imine (Schiff base) followed by its reduction to the desired amine.

Step 1: Synthesis of N-Benzylidene-4-chloroaniline

The condensation of benzaldehyde with 4-chloroaniline yields the corresponding imine, N-benzylidene-4-chloroaniline.[8] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Causality Behind Experimental Choices:

-

Catalyst: A catalytic amount of a protic or Lewis acid is often used to activate the carbonyl group of the aldehyde.

-

Water Removal: A Dean-Stark apparatus or the use of a drying agent can be employed to remove the water formed during the reaction, thus increasing the yield of the imine.[9]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) and benzaldehyde (1.0 eq) in toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours, collecting the water formed in a Dean-Stark trap.

-

Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can often be used in the next step without further purification.

Step 2: Reduction of N-Benzylidene-4-chloroaniline

The C=N double bond of the imine is readily reduced to a C-N single bond using various reducing agents.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.[3]

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the crude N-benzylidene-4-chloroaniline in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Synthetic Pathway Diagram:

Caption: Two-step synthesis of (4-Chlorophenyl)(phenyl)methanamine via imine formation and reduction.

Purification and Characterization

Purification of the final product is crucial to meet the stringent requirements of pharmaceutical applications.

-

Chromatography: Column chromatography on silica gel is a standard method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically used as the eluent.

-

Recrystallization: For solid products, recrystallization from a suitable solvent system can provide highly pure material.[10]

-

Acid-Base Extraction: An acid-base workup can be effective in removing non-basic impurities. The amine product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[7]

Characterization Data:

The identity and purity of (4-Chlorophenyl)(phenyl)methanamine are confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: ~7.2-7.4 ppm (multiplets), Methine Proton (CH): ~5.3 ppm (singlet), Amine Protons (NH₂): variable (broad singlet)[5] |

| ¹³C NMR | Aromatic carbons in the expected regions, Methine carbon ~50-60 ppm. |

| Mass Spec. | Molecular ion peak (M+) at m/z 217/219 (due to ³⁵Cl/³⁷Cl isotopes).[11] |

| IR Spec. | N-H stretching bands around 3300-3400 cm⁻¹. |

Chiral Resolution

For applications requiring a specific enantiomer, the racemic mixture of (4-Chlorophenyl)(phenyl)methanamine must be resolved. The most common method is the formation of diastereomeric salts using a chiral resolving agent.[3][10]

-

Choice of Resolving Agent: Chiral acids such as (+)-tartaric acid or (-)-mandelic acid are frequently used.[3][10]

-

Process: The racemic amine is treated with the chiral acid in a suitable solvent. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[10] The less soluble salt crystallizes out, and the desired enantiomer can be liberated by treatment with a base.[3][10]

Chiral Resolution Workflow:

Caption: General workflow for the chiral resolution of (4-Chlorophenyl)(phenyl)methanamine.

Safety Considerations

(4-Chlorophenyl)(phenyl)methanamine is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[11] It may also cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of (4-Chlorophenyl)(phenyl)methanamine is a well-established process with several reliable and scalable routes. The choice between reductive amination and the imine formation-reduction pathway often depends on the availability of starting materials and the desired scale of the reaction. For pharmaceutical applications, the ability to efficiently resolve the racemic mixture to obtain enantiomerically pure material is of paramount importance. This guide has provided the fundamental principles and practical protocols to enable researchers and drug development professionals to confidently synthesize this valuable building block.

References

- Benchchem. (n.d.). In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine.

- Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.

- Benchchem. (n.d.). [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4.

- Benchchem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization.

-

PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. Retrieved from [Link]

- Google Patents. (2009). WO 2009/062036 A2.

-

Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 1-11. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. (R)-(4-Chlorophenyl)(phenyl)methanamine | LGC Standards [lgcstandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-BENZYLIDENE-4-CHLOROANILINE, TECH. AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 4-Chlorobenzhydrylamine

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzhydrylamine

4-Chlorobenzhydrylamine is a pivotal chiral amine that serves as a high-value intermediate in the pharmaceutical industry. Its primary significance lies in its role as a key building block for the synthesis of prominent antihistaminic drugs, most notably Levocetirizine, the active (R)-enantiomer of Cetirizine.[1] The molecule's structure features a central carbon atom bonded to a phenyl group, a 4-chlorophenyl group, an amino group, and a hydrogen atom, which constitutes its chiral center. The hydrochloride salt form is often utilized to enhance stability and aqueous solubility.

This guide provides an in-depth exploration of the prevalent and scientifically validated methods for synthesizing 4-Chlorobenzhydrylamine. We will dissect the underlying chemical principles, provide detailed, field-tested protocols, and offer a comparative analysis of the primary synthetic routes, focusing on scalability, efficiency, and industrial applicability.

Physicochemical and Chemical Properties

A foundational understanding of a target molecule's properties is critical for process development, handling, and storage.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Molecular Formula | C₁₃H₁₂ClN (free base) | [2] |

| Molecular Weight | 217.70 g/mol (free base) | |

| Melting Point | 300-305 °C (decomposes, HCl salt) | |

| Boiling Point | 336.8 °C at 760 mmHg (free base) | |

| Solubility | Sparingly soluble in water. Soluble in methanol. | |

| CAS Number | 5267-39-0 (HCl salt) | |

| IUPAC Name | (4-chlorophenyl)-phenylmethanamine |

Core Synthesis Strategies: A Comparative Overview

The synthesis of 4-Chlorobenzhydrylamine is dominated by two principal strategies originating from the common starting material, 4-chlorobenzophenone.[3]

-

Two-Step Oximation and Reduction: This is the most widely adopted method in industrial settings. It involves the conversion of 4-chlorobenzophenone to its corresponding oxime, followed by the reduction of the oxime to the target amine. This pathway is favored for its mild reaction conditions, high yields, and operational simplicity, avoiding the harsh conditions of older methods.[1]

-

The Leuckart-Wallach Reaction: A classic method for the reductive amination of ketones.[4][5][6] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4] However, it is often plagued by high reaction temperatures, prolonged reaction times, and significant by-product formation, which complicates purification and limits its industrial viability.[1]

This guide will focus primarily on the superior oximation-reduction pathway, followed by a critical discussion of the Leuckart reaction and the essential final step of chiral resolution.

Method 1: Synthesis via Oximation and Subsequent Reduction (The Industrial Standard)

This elegant two-step process is the cornerstone of modern 4-Chlorobenzhydrylamine production. The strategy hinges on converting the relatively unreactive carbonyl group into a C=N double bond (an oxime), which is more susceptible to reduction.

Caption: Simplified schematic of the Leuckart-Wallach reaction conditions.

Critique and Field Insights: From a process chemistry perspective, the Leuckart reaction presents several significant challenges for the synthesis of 4-chlorobenzhydrylamine:

-

Safety Concerns: The high reaction temperatures pose potential safety hazards on an industrial scale. [1]* By-product Formation: The harsh conditions lead to the formation of numerous by-products, resulting in lower yields and purity of the desired amine. [1]* Difficult Purification: The crude product often requires purification by high-temperature vacuum distillation, which is capital-intensive and can lead to product degradation. [1] Due to these substantial drawbacks, the Leuckart reaction has been largely superseded by the oximation-reduction method for commercial production. [1]

Chiral Resolution: Isolating the Biologically Active Enantiomer

As most synthesis routes yield a racemic mixture of (±)-4-chlorobenzhydrylamine, a resolution step is imperative to isolate the desired (R)-(-)-enantiomer for pharmaceutical applications. [7]The most effective method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent.

Principle: The racemic amine mixture is reacted with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. [7]This reaction forms two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. The desired amine enantiomer is then liberated from the purified salt by treatment with a base.

Caption: Workflow for the chiral resolution of 4-Chlorobenzhydrylamine using L-(+)-tartaric acid.

Detailed Experimental Protocol: Chiral Resolution

-

Resolving Agent Solution: Prepare a solution of L-(+)-tartaric acid in water and heat to approximately 55 °C until fully dissolved. 2. Substrate Solution: Separately, prepare a solution of racemic 4-chlorobenzhydrylamine in acetone. 3. Salt Formation: Slowly add the 4-chlorobenzhydrylamine solution to the warm tartaric acid solution over about 1 hour. 4. Crystallization: Maintain the temperature for an additional 2 hours after the addition is complete. Then, cool the mixture to 20 °C and stir for 1 hour to facilitate the complete precipitation of the diastereomeric salt. 5. Isolation: Filter the mixture to collect the solid precipitate, which is the desired (R)-(-)-4-chlorobenzhydrylamine L-(+)-tartrate salt. 6. Liberation of Free Amine: The purified salt is then treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the optically pure (R)-(-)-4-chlorobenzhydrylamine free base, which can be extracted with an organic solvent.

Conclusion and Future Perspectives

For the synthesis of 4-Chlorobenzhydrylamine, the two-step pathway involving the oximation of 4-chlorobenzophenone followed by the reduction of the oxime intermediate stands as the most efficient, scalable, and economically viable method. [1]It offers high yields and purity under mild conditions, circumventing the safety and purification issues associated with the classical Leuckart-Wallach reaction. The subsequent chiral resolution using L-(+)-tartaric acid is a well-established and robust method for obtaining the enantiomerically pure (R)-amine required for advanced pharmaceutical synthesis.

Looking forward, the field may see the development of direct asymmetric reductive amination methods. Catalytic approaches using chiral catalysts could potentially bypass the need for a separate resolution step, offering a more atom-economical route to the final chiral product. However, for current industrial production, the oximation-reduction-resolution sequence remains the gold standard, balancing efficiency, cost, and operational safety.

References

- DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.

- CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google P

- CN101928223A - A kind of resolution method of (R)-(-)

-

Leuckart reaction - Wikipedia . [Link]

-

Leuckart reaction - Sciencemadness Wiki . [Link]

- WO 2009/062036 A2 - A process for the preparation of levocetirizine and its intermediates - Google P

-

(-)-ALPHA-(4-CHLOROPHENYL)BENZYLAMINE (+)-TARTRATE SALT | 163837-57-8 . [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction . [Link]

-

The Leuckart Reaction - Organic Reactions . [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions . [Link]

-

Reductive Amination of Aldehydes and Ketones - Myers Chem 115 . [Link]

-

Reductive Amination - Common Conditions . [Link]

-

synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives - IJPSR (2009), Issue 1, Vol . [Link]

-

4-Chlorobenzophenone | C13H9ClO - PubChem . [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL STUDIES OF CERTAIN PIPERAZINE CONTAINING S-TRIAZINE DERIVED COMPOUND . [Link]

Sources

- 1. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 2. Cas 163837-57-8,(-)-ALPHA-(4-CHLOROPHENYL)BENZYLAMINE (+)-TARTRATE SALT | lookchem [lookchem.com]

- 3. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 6. organicreactions.org [organicreactions.org]

- 7. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)(phenyl)methanamine

Section 1: Introduction and Structural Identification

This technical guide provides an in-depth analysis of the core physicochemical properties of (4-Chlorophenyl)(phenyl)methanamine. The nomenclature "4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine" as specified in the topic query is chemically ambiguous. Based on common pharmaceutical building blocks and available literature, this document will focus on the compound correctly identified by the IUPAC name (4-chlorophenyl)-phenylmethanamine , also known as 4-chlorobenzhydrylamine.

This compound is a chiral primary amine of significant interest in medicinal chemistry. It serves as a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Levocetirizine, the active (R)-enantiomer of the antihistamine cetirizine.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, designing suitable formulations, and predicting its pharmacokinetic behavior.

Compound Identity

To establish an authoritative grounding, the fundamental identification parameters for (4-Chlorophenyl)(phenyl)methanamine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (4-chlorophenyl)-phenylmethanamine | PubChem[3] |

| Common Synonyms | 4-Chlorobenzhydrylamine, p-Chlorobenzhydrylamine, alpha-(4-chlorophenyl)benzylamine | PubChem[3] |

| CAS Number | 28022-43-7 (racemate); 163837-57-8 ((R)-enantiomer); 163837-32-9 ((S)-enantiomer) | PubChem[3][4][5] |

| Molecular Formula | C₁₃H₁₂ClN | PubChem[3][6] |

| Molecular Weight | 217.69 g/mol | PubChem[3][6] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | PubChem[3] |

| InChI | InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | PubChem[3] |

| InChIKey | XAFODXGEQUOEKN-UHFFFAOYSA-N | PubChem[3] |

Section 2: Core Physicochemical Properties

The behavior of a molecule in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section details these key parameters for (4-Chlorophenyl)(phenyl)methanamine.

| Property | Value | Method/Type | Significance in Drug Development |

| Molecular Weight | 217.69 g/mol | Computed | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Melting Point | 300-305 °C (dec.) | Experimental (Hydrochloride Salt)[7] | Indicates purity, lattice energy, and solid-state stability. Critical for handling, storage, and formulation processes. |

| Boiling Point | Data Not Available | - | Important for purification via distillation and assessing volatility, though less relevant for solid-state APIs. |

| Aqueous Solubility | Sparingly soluble | Experimental (Qualitative) | Directly impacts bioavailability and dissolution rate. A key challenge for the formulation of orally administered drugs. The hydrochloride salt form is used to enhance water solubility.[8] |

| pKa | Data Not Available | - | Determines the ionization state at physiological pH (approx. 7.4). The amine group is basic and will be predominantly protonated in the stomach and blood, affecting absorption, distribution, and receptor binding. |

| LogP (Octanol/Water) | 3.5 | Computed (XLogP3)[3][5] | Measures lipophilicity, predicting the molecule's ability to cross biological membranes. A LogP of 3.5 suggests good membrane permeability but may also indicate potential for metabolic clearance. |

Section 3: Experimental Determination Methodologies

For drug development professionals, understanding the "how" is as critical as knowing the "what." The protocols described below are standard, validated methods for determining the key physicochemical properties of amine-containing intermediates like (4-Chlorophenyl)(phenyl)methanamine.

Determination of Partition Coefficient (LogP)

Underlying Principle & Causality: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. This system is the industry standard for mimicking the lipid bilayer of a cell membrane versus the aqueous environment of the cytosol or blood plasma. A higher LogP indicates greater lipophilicity. The shake-flask method is considered the "gold standard" for its direct measurement of this partition.[9]

Experimental Protocol: Shake-Flask Method [10][11]

-

Phase Saturation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions. Vigorously mix the two solvents for 24 hours to ensure mutual saturation and allow them to separate completely.

-

Stock Solution Preparation: Accurately prepare a stock solution of (4-Chlorophenyl)(phenyl)methanamine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]

-

Partitioning: In a vessel, combine a precise volume of the saturated n-octanol and saturated aqueous buffer. Add a small, known amount of the compound's stock solution.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[13]

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the n-octanol and aqueous layers. Emulsion formation, a common issue, must be avoided or resolved for accurate results.[13]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Determination of Acid Dissociation Constant (pKa)

Underlying Principle & Causality: The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For a basic amine like the one in (4-Chlorophenyl)(phenyl)methanamine, the pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺). This value is critical as it dictates the charge state of the molecule across the pH gradient of the gastrointestinal tract and within various cellular compartments, profoundly impacting solubility, absorption, and target binding. Potentiometric titration is a highly accurate and reliable method for its determination.[14]

Experimental Protocol: Potentiometric Titration [15][16]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of (4-Chlorophenyl)(phenyl)methanamine and dissolve it in a suitable solvent system, often a co-solvent like methanol/water, to ensure complete dissolution.[16] The final concentration should be around 1 mM.[17]

-

Initial Acidification: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution until the starting pH is approximately 2 units below the expected pKa, ensuring the amine is fully protonated (R-NH₃⁺).

-

Titration: Place the solution in a temperature-controlled vessel with constant stirring. Titrate the solution by making small, precise incremental additions of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the midpoint of the buffer region where the pH changes most slowly).[15] Advanced analysis involves plotting the first or second derivative to precisely locate the inflection point.

Section 4: Structural Elucidation and Quality Control

Confirming the identity and purity of (4-Chlorophenyl)(phenyl)methanamine is a non-negotiable step in drug development. A multi-technique approach is required for unambiguous structural confirmation and quality assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by mapping the chemical environment of each hydrogen and carbon atom. The resulting spectra provide definitive proof of the compound's identity and can reveal the presence of impurities.[1]

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern of the molecule, confirming the elemental composition (C₁₃H₁₂ClN). GC-MS is a common technique for this analysis.[3]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. As (4-Chlorophenyl)(phenyl)methanamine is chiral, a specialized Chiral HPLC method is essential to determine the enantiomeric purity (or enantiomeric excess, ee), ensuring that the correct stereoisomer is present in the desired ratio.[2][18]

Caption: General workflow for the analytical characterization of a chiral intermediate.

References

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

(S)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE Information. (n.d.). LookChem. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

(4-Chloropheny)phenylmethylamine Hydrochloride. (2025). Chemsrc. [Link]

-

(4-chlorophenyl)phenylmethane. (n.d.). PubChem. [Link]

-

green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Journal of Chemical Education - ACS Publications. [Link]

-

(4-Chlorophenyl)(phenyl)methanamine. (n.d.). PubChem. [Link]

-

(4-chlorophenyl)(phenyl)methanone. (2025). ChemSynthesis. [Link]

-

(4-chlorophenyl)(4-methylphenyl)methanamine. (n.d.). PubChemLite. [Link]

-

(4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. (n.d.). precisionFDA. [Link]

-

(4-Chlorophenyl)(phenyl)methanamine, (S)-. (n.d.). PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(4-Chlorophenyl)(phenyl)methanamine Online | (R)-(4-Chlorophenyl)(phenyl)methanamine Manufacturer and Suppliers [scimplify.com]

- 5. (4-Chlorophenyl)(phenyl)methanamine, (S)- | C13H12ClN | CID 736032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. CAS#:28022-43-7 | (4-Chloropheny)phenylmethylamine Hydrochloride | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of the (4-Chlorophenyl)(phenyl)methanamine Scaffold

The (4-Chlorophenyl)(phenyl)methanamine core, a chiral amine distinguished by its benzhydryl (diphenylmethyl) structure, represents a foundational scaffold in the development of centrally active therapeutic agents.[1] This molecule, characterized by a phenyl group and a para-substituted chlorophenyl group attached to a central methanamine, is a recognized pharmacophore for a variety of biological targets. Its structural rigidity, combined with the potential for stereospecific interactions and versatile chemical modification, makes it a privileged starting point for drug discovery campaigns.

Derivatives of this scaffold have been extensively investigated for their potent interactions with key proteins involved in neurotransmission, while emerging research has revealed promising activities in oncology and microbiology.[1][2][3] The specific stereochemistry, designated as (R) or (S), is often a critical determinant of a derivative's biological efficacy and safety, as enantiomers can exhibit vastly different pharmacological profiles.[4][5]

This technical guide offers an in-depth exploration of the biological activities associated with the (4-Chlorophenyl)(phenyl)methanamine framework. Authored from the perspective of a senior application scientist, it synthesizes mechanistic insights with field-proven experimental protocols to provide researchers and drug development professionals with a comprehensive resource for leveraging this versatile chemical entity.

Part 1: Central Nervous System Modulation via Monoamine Transporter Inhibition

The most well-documented biological activity of (4-Chlorophenyl)(phenyl)methanamine derivatives is their function as high-affinity ligands for monoamine transporters (MATs).[1] These integral membrane proteins—comprising the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling.[1] Inhibition of these transporters is a clinically validated strategy for treating a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Mechanism of Action: Enhancing Synaptic Neurotransmitter Levels

Compounds built upon the (R)-(4-Chlorophenyl)(phenyl)methanamine scaffold act as competitive inhibitors at the substrate-binding site of MATs. By blocking the reuptake of dopamine, serotonin, or norepinephrine, these molecules effectively increase the concentration of these neurotransmitters in the synapse, leading to enhanced and prolonged postsynaptic receptor activation. The specific affinity and selectivity profile (i.e., preference for DAT, SERT, or NET) can be finely tuned through chemical modifications to the core structure, allowing for the development of agents with distinct pharmacological effects.

Experimental Workflow: Quantifying Transporter Affinity and Function

To characterize the interaction of novel derivatives with monoamine transporters, a two-tiered experimental approach is essential. First, competitive radioligand binding assays are performed to determine the affinity (Kᵢ) of the compound for each transporter. Second, neurotransmitter uptake assays are conducted to measure the compound's functional potency (IC₅₀) in inhibiting transporter activity.

-

Source Material: Prepare cell membrane homogenates from cell lines stably expressing human DAT, SERT, or NET.

-

Reaction Mixture: In a 96-well plate, combine membrane homogenates with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known inhibitor (e.g., cocaine for DAT). Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression analysis (one-site fit) to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Source Material: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound in a physiological buffer.

-

Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Terminate the uptake reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes via liquid scintillation counting. Determine non-specific uptake at 4°C. Calculate the percentage inhibition of specific uptake at each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: Antimicrobial and Anticancer Applications

Beyond the central nervous system, derivatives incorporating the (4-Chlorophenyl)(phenyl)methanamine scaffold have demonstrated significant potential as both antimicrobial and anticancer agents.[2][6][7] This expansion of the scaffold's biological profile highlights its versatility as a template for designing molecules that can interact with a diverse array of biological targets.

Antimicrobial Activity

Several studies have reported the synthesis of (4-Chlorophenyl)(phenyl)methanamine derivatives with notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8] While the precise mechanisms are often still under investigation, the activity is typically introduced by functionalizing the primary amine with various heterocyclic or aromatic moieties.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Adjust the turbidity of an overnight culture of the target microorganism to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microorganism in medium, no compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| (4-(Chloromethyl)phenyl)methanamine HCl Derivative | Staphylococcus aureus | 32 | [2] |

| (4-(Chloromethyl)phenyl)methanamine HCl Derivative | Escherichia coli | 64 | [2] |

| Novel Methanone Derivatives | Various Bacterial Strains | Active | [6] |

Anticancer Activity

A growing body of evidence supports the use of the (4-Chlorophenyl)(phenyl)methanamine scaffold in the design of cytotoxic agents.[3][7] For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of a panel of human cancer cell lines.[7]

-

Cell Plating: Seed cells from the desired cancer cell line (e.g., MCF-7, HCT-116) into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for a fixed period (e.g., 48-72 hours).

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound dye by washing with 1% (v/v) acetic acid and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Reading: Measure the optical density (OD) at ~510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the percentage of inhibition versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

| Compound Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| 1-(4-chlorobenzhydryl) piperazine derivative | A549 (Lung) | 8.24 | [3] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | Varies | [7] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast) | Varies | [7] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 (Colon) | Varies | [7] |

Part 3: Synthesis and Stereochemical Integrity

The biological activity of (4-Chlorophenyl)(phenyl)methanamine derivatives is profoundly influenced by their three-dimensional structure. Therefore, controlled synthesis and rigorous stereochemical characterization are paramount.

Synthetic Strategies

Enantiomerically pure (4-Chlorophenyl)(phenyl)methanamine can be accessed through several routes. One of the most efficient methods is the asymmetric hydrogenation of a corresponding prochiral imine using a chiral catalyst, such as a Ruthenium-TsDPEN complex.[5] This approach offers high atom economy and excellent enantioselectivity.[5] Alternatively, classical resolution involves reacting the racemic amine with a chiral resolving agent, like (+)-tartaric acid, to form diastereomeric salts.[5] These salts possess different solubilities, allowing one diastereomer to be selectively crystallized and subsequently converted back to the pure enantiomer.[5]

The Critical Role of Chirality

Chirality is a defining feature of the (4-Chlorophenyl)(phenyl)methanamine scaffold. The spatial arrangement of the two phenyl rings and the amine group around the chiral carbon center dictates how the molecule fits into the binding pocket of its biological target. It is common for one enantiomer (e.g., the R-enantiomer) to be significantly more potent or selective for a given target than its mirror image (the S-enantiomer). Therefore, verifying the enantiomeric excess (e.e.) of the final compound, typically via chiral High-Performance Liquid Chromatography (HPLC), is a non-negotiable step in the quality control process for any research or development involving these compounds.[5]

Conclusion and Future Directions

The (4-Chlorophenyl)(phenyl)methanamine scaffold has proven to be a remarkably fruitful starting point for the discovery of biologically active molecules. Its derivatives are potent modulators of the central nervous system through their interactions with monoamine transporters, and they exhibit a diverse and expanding range of activities, including promising antimicrobial and anticancer effects.

Future research should focus on several key areas:

-

Optimizing Selectivity: Synthesizing novel derivatives to achieve higher selectivity for individual monoamine transporter subtypes to create agents with more refined therapeutic effects and fewer side effects.

-

Mechanistic Elucidation: Investigating the specific molecular mechanisms underlying the observed anticancer and antimicrobial activities to identify novel cellular targets.

-

Pharmacokinetic Profiling: Improving the drug-like properties (ADME/Tox) of lead compounds to enhance their potential for clinical development.

By continuing to explore the rich chemical space surrounding this privileged scaffold, the scientific community can unlock new therapeutic agents to address unmet needs in neuroscience, oncology, and infectious disease.

References

- Benchchem. (n.d.). Technical Guide: Biological Activity of (R)-(4-Chlorophenyl)(phenyl)methanamine Derivatives as Monoamine Transporter Ligands.

- Smolecule. (2023). Buy (R)-(4-Chlorophenyl)(phenyl)methanamine HCl.

- Benchchem. (n.d.). Application of (4-(Chloromethyl)phenyl)methanamine in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules.

- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.

- N/A. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.

- Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.

- Al-Masoudi, et al. (2023). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. ResearchGate.

- Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy (R)-(4-Chlorophenyl)(phenyl)methanamine HCl | 451503-29-0 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide: The 4-Chlorobenzhydrylamine Scaffold as a Core Pharmacophore for Monoamine Transporter Ligands

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission and primary targets for a vast array of therapeutics and substances of abuse.[1] The development of ligands with specific MAT interaction profiles is a cornerstone of modern neuropharmacology. This guide provides a detailed examination of the 4-chlorobenzhydrylamine scaffold, a privileged pharmacophore that has proven to be a versatile foundation for designing potent and selective MAT ligands. We will explore the foundational structure-activity relationships (SAR), detail the critical experimental workflows for ligand characterization, and provide actionable protocols for in vitro assays. The overarching goal is to equip researchers with the technical knowledge and practical insights required to leverage this chemical scaffold in the pursuit of next-generation neurological therapeutics, including the promising class of triple reuptake inhibitors (TRIs).

The Central Role of Monoamine Transporters (MATs) in Neuropharmacology

The Neurobiology of DAT, NET, and SERT

Monoamine transporters are integral membrane proteins belonging to the Solute Carrier 6 (SLC6) family.[1][2] They are located on the presynaptic terminals of their respective neurons and are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the neuron.[1] This reuptake process is the primary mechanism for terminating the neurotransmitter's signal, thereby controlling the duration and magnitude of synaptic transmission. The precise regulation of these monoamines is fundamental to a wide range of physiological and cognitive functions, including mood, motivation, attention, and reward.

Therapeutic and Pharmacological Significance

Given their critical role in neurotransmitter homeostasis, MATs are the targets for a wide array of clinically significant drugs.[1]

-

Antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like venlafaxine function by blocking SERT and/or NET.[1][3][4]

-

ADHD Medications: Drugs such as methylphenidate primarily inhibit DAT, enhancing dopaminergic and noradrenergic tone to improve focus and attention.[1]

-

Substances of Abuse: Psychostimulants like cocaine exert their reinforcing effects by inhibiting the reuptake of dopamine, leading to a surge in synaptic DA levels.[1]

The development of ligands with tailored selectivity profiles—ranging from highly selective for one transporter to "triple reuptake inhibitors" (TRIs) that engage all three—is an area of intense research aimed at treating complex neuropsychiatric disorders like treatment-resistant depression.[3][5][6]

The 4-Chlorobenzhydrylamine Pharmacophore: A Foundation for MAT Ligand Design

The benzhydrylamine moiety, characterized by two phenyl rings attached to a central carbon which is also bonded to an amine group, is a classic pharmacophore for MAT ligands. Its structural rigidity and potential for diverse substitutions make it an ideal starting point for drug design. The addition of a chlorine atom at the 4-position of one of the phenyl rings introduces specific electronic and steric properties that have proven beneficial for achieving high affinity and selectivity at the monoamine transporters.

This scaffold can be seen as an evolution from earlier work on benztropine analogues, which were potent DAT inhibitors but often suffered from off-target effects.[1] Systematic modification of the benzhydrylamine core, particularly with halogen substitutions, has allowed for the fine-tuning of activity and the mitigation of undesirable interactions.[1]

Key Structure-Activity Relationships (SAR)

The development of potent and selective ligands from the 4-chlorobenzhydrylamine core is guided by a systematic understanding of its structure-activity relationships.

Influence of Aromatic Ring Substitutions

The substitution pattern on the two phenyl rings is a critical determinant of a ligand's affinity and selectivity profile.

-

Position of Halogen: Placing a chlorine atom at the 4-position (para) of one ring generally enhances potency at DAT and NET.[7] Symmetrical di-chloro substitution (4,4'-dichloro) can further augment this affinity.

-

Steric and Electronic Effects: The introduction of different substituents alters the molecule's interaction with the transporter binding pocket. For example, moving from an unsubstituted compound to a 4-chloro substituted analog can significantly improve SERT potency, a key step in shifting a ligand from a DAT/NET selective inhibitor towards a triple reuptake inhibitor profile.[7]

Modifications of the Primary Amine

The primary amine is a crucial interaction point. Modifications at this position can drastically alter the ligand's pharmacology.

-

N-Alkylation: Increasing the length of N-alkyl substituents (e.g., from hydrogen to methyl to ethyl) can systematically improve SERT activity.[7] This is a common strategy to modulate the SERT/DAT/NET potency ratio.

-

Tropane Ring Fusion: Incorporating the amine into a tropane ring system, as seen in benztropine and its analogs, often leads to highly potent DAT inhibitors.[8] However, the combination of bulky N-substituents and bulky groups at the 3-position of the tropane ring can be detrimental to DAT binding, highlighting the delicate steric balance required for optimal affinity.[8]

Engineering Triple Reuptake Inhibitors (TRIs)

The rationale behind developing TRIs is that simultaneously elevating all three monoamines (DA, NE, and 5-HT) may offer a more robust and faster-acting antidepressant effect, particularly for symptoms like anhedonia which are linked to deficient dopamine activity.[3][5] The 4-chlorobenzhydrylamine scaffold is well-suited for this purpose. By combining beneficial substitutions—such as a 4-chloro group on a phenyl ring and optimizing the N-alkyl substituent—it is possible to design compounds that exhibit potent inhibition across all three monoamine transporters.[7][9]

Data Summary: Representative Affinities of Benzhydrylamine Analogs

The following table summarizes representative binding affinity data (Ki, nM) for compounds based on the benzhydrylamine or related scaffolds to illustrate SAR principles. Lower Ki values indicate higher binding affinity.

| Compound Class | R1 (Phenyl 1) | R2 (Phenyl 2) | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |

| Benztropine Analog | H | H | N-Methyl (Tropane) | Potent (<10) | Moderate | Weak | DAT Selective |

| Dichloro-Analog | 4-Cl | 4-Cl | H | 1.55 | 14.1 | 259 | DAT/NET > SERT |

| Chloro-Analog | 4-Cl | H | H | 2.29 | 78.4 | 155 | DAT > NET/SERT |

| Phenylpiperidine | 4-Cl-Phenyl | - | Carboxamide | - | High | High | SNRI-like |

| Centanafadine | H | H | (S)-piperidine | 38 | 6 | 83 | TRI |

| Dasotraline | 4-Cl | 4-Cl | H | 3 | 4 | 15 | TRI |

Data compiled and interpreted from multiple sources for illustrative purposes.[6][8][9]

Experimental Workflow for Ligand Characterization

The evaluation of novel compounds based on the 4-chlorobenzhydrylamine pharmacophore follows a standardized, multi-step workflow designed to determine their potency, selectivity, and mechanism of action at the monoamine transporters.

Ligand Synthesis

The synthesis of 4-chlorobenzhydrylamine and its analogs can be achieved through various organic chemistry routes. A common method involves the reaction of 4-chlorobenzophenone with a hydroxylamine compound to form an oxime, which is subsequently reduced to yield the final 4-chlorobenzhydrylamine product.[10] This method offers mild reaction conditions suitable for industrial-scale production.[10]

In Vitro Characterization: The Core Assays

The foundational characterization of any new MAT ligand relies on two key in vitro assays: radioligand binding and neurotransmitter uptake inhibition.[11][12] These assays are typically performed using either cell lines stably expressing a single human monoamine transporter (e.g., HEK293 cells) or synaptosomes prepared from specific rat brain regions rich in the transporter of interest (e.g., striatum for DAT).[11][13]

-

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known high-affinity radioligand from the transporter. The result, expressed as an inhibition constant (Ki), is a direct measure of the compound's binding affinity.[14]

-

Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the transport of a radiolabeled monoamine substrate (e.g., [3H]dopamine) into the cell or synaptosome. The result, expressed as an IC50 value, reflects the compound's functional potency as an inhibitor.[2][13]

The combination of binding and uptake data provides a comprehensive biochemical "fingerprint" for each new compound.[11]

Visualization of the Experimental Workflow

The logical flow from compound synthesis to comprehensive in vitro characterization is depicted below.

Sources

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 6. Structural basis for pharmacotherapeutic action of triple reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

Foreword: Navigating the Stability Landscape of a Key Intermediate

An In-depth Technical Guide to the Stability of 4-Chlorobenzhydrylamine in Different Solvents

Intended Audience: Researchers, scientists, and drug development professionals.

4-Chlorobenzhydrylamine is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably antihistaminic agents like Levocetirizine.[1] Its chemical integrity is paramount, as any degradation can impact the yield and purity of the final active pharmaceutical ingredient (API), potentially introducing impurities that could have safety implications. The stability of this compound, particularly in solution, is a critical parameter for process development, formulation, and analytical method development.

This technical guide addresses the notable scarcity of publicly available, in-depth stability studies for 4-Chlorobenzhydrylamine in various solvents.[1] In light of this, we will pivot from a simple data repository to a comprehensive framework for understanding and evaluating the stability of this molecule. This document is designed to empower researchers by providing the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary to conduct robust stability assessments in their own laboratory settings. Our focus is on explaining the "why" behind experimental choices, ensuring a scientifically rigorous and self-validating approach to stability testing.

Molecular Structure and Inherent Stability Considerations

4-Chlorobenzhydrylamine, with the chemical formula C₁₃H₁₂ClN, possesses a structure that offers clues to its potential stability liabilities.[2]

-

Primary Amine Group (-NH₂): This functional group is a primary site for reactivity. It can act as a nucleophile and is susceptible to oxidation. The pKa of the conjugate acid is predicted to be around 8.08, indicating it will be protonated at acidic pH, which can influence its reactivity and solubility.[2]

-

Benzhydryl Moiety: The two phenyl rings attached to a central carbon atom create a sterically hindered environment around the amine. This steric hindrance can offer some protection against certain types of degradation.

-

Chlorine Atom: The electron-withdrawing nature of the chlorine on one of the phenyl rings can influence the electronic properties of the molecule, potentially affecting its susceptibility to oxidative or photolytic degradation.

-

Chiral Center: The central carbon atom is a chiral center.[1] Racemization, the conversion of one enantiomer to a mixture of both, can be a concern under certain pH and temperature conditions, although this is less common for this type of molecule compared to compounds with more labile chiral centers.

Given these structural features, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation . The choice of solvent will play a critical role in the prevalence and rate of these degradation pathways.

The Role of Solvents in the Stability of 4-Chlorobenzhydrylamine

The principle of "like dissolves like" governs solubility, but the interaction between a solute and solvent also dictates the stability of the solute.[3] Solvents can participate directly in degradation reactions (e.g., hydrolysis in water) or indirectly by promoting the interaction between the solute and other reactive species (e.g., dissolved oxygen).

Protic vs. Aprotic Solvents

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds and can act as both hydrogen bond donors and acceptors. While 4-Chlorobenzhydrylamine has limited solubility in water, it is soluble in alcohols like methanol and ethanol.[1][2] The primary concern in protic solvents, especially water, is hydrolysis . Although benzhydrylamines are generally not highly susceptible to hydrolysis, extreme pH conditions (acidic or basic) can promote this degradation pathway. The presence of water in organic protic solvents can be a critical factor.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. They are generally considered good solvents for a wide range of organic molecules. For compounds prone to hydrolysis, aprotic solvents are often a better choice for long-term storage of solutions. However, some aprotic solvents like DMSO can be problematic as they can be hygroscopic (absorb water from the atmosphere) and can promote oxidation under certain conditions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The solubility of the polar 4-Chlorobenzhydrylamine hydrochloride salt is expected to be very low in non-polar solvents. The free base form may have slightly better solubility but is still likely to be poorly soluble. Due to low solubility, these are generally not practical solvents for most applications involving this compound.

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development for establishing the intrinsic stability of a drug substance.[4][5][6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7]

The following sections provide a detailed, step-by-step methodology for conducting forced degradation studies on 4-Chlorobenzhydrylamine.

Analytical Methodology: The Foundation of a Stability Study

Before initiating forced degradation, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[8][9] This method must be able to separate the intact 4-Chlorobenzhydrylamine from all potential degradation products.

Key characteristics of a stability-indicating HPLC method:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

A common starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with UV detection.

Experimental Protocols for Forced Degradation

The following protocols are designed as a comprehensive starting point. The conditions (temperature, concentration of reagents, duration) may need to be adjusted based on the observed rate of degradation. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete degradation of the parent compound.

Stock Solution Preparation:

Prepare a stock solution of 4-Chlorobenzhydrylamine in a suitable solvent where it is known to be soluble, such as methanol.[1] For aqueous stress conditions, an initial stock in an organic solvent may be necessary due to the compound's limited water solubility, followed by dilution into the aqueous stress medium.[10]

3.2.1. Hydrolytic Degradation (Acid and Base)

-

Principle: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.[6][7]

-

Protocol:

-

Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M Hydrochloric Acid (HCl).

-

Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M Sodium Hydroxide (NaOH).

-

Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

-

Incubate the solutions at a controlled temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[1]

-

At specified time points, withdraw samples, neutralize them (for acid and base samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

3.2.2. Oxidative Degradation

-

Principle: To evaluate the compound's sensitivity to oxidation.[6]

-

Protocol:

-

Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified duration (e.g., 24 hours).[1]

-

At defined time points, withdraw samples and dilute them with the mobile phase for HPLC analysis.

-

3.2.3. Thermal Degradation

-

Principle: To assess the stability of the compound at elevated temperatures.[1]

-

Protocol:

-

Solid State: Expose the solid powder of 4-Chlorobenzhydrylamine to a high temperature (e.g., 105°C) in a controlled oven.

-

Solution State: Reflux a solution of the compound in a suitable solvent (e.g., methanol) at its boiling point.

-

At specified time points, sample the material (dissolving the solid sample in a suitable solvent first) and analyze by HPLC.

-

3.2.4. Photodegradation

-

Principle: To determine the compound's sensitivity to light exposure.

-

Protocol:

-

Expose a solution of 4-Chlorobenzhydrylamine (in a photostable solvent like acetonitrile or water) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC at appropriate time intervals.

-

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for 4-Chlorobenzhydrylamine (Template)

| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of 4-Chlorobenzhydrylamine | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | |||

| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | |||

| Neutral Hydrolysis | Water | 2 hours | 80°C | |||

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||

| Thermal (Solid) | N/A | 48 hours | 105°C | |||

| Thermal (Solution) | Methanol | 8 hours | Reflux | |||

| Photolytic (Solid) | ICH Q1B | |||||

| Photolytic (Solution) | ICH Q1B |

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a comprehensive stability assessment for 4-Chlorobenzhydrylamine.

Caption: Workflow for assessing the stability of 4-Chlorobenzhydrylamine.

Hypothetical Degradation Pathway under Oxidative Stress

Based on the structure, a likely point of oxidative attack is the amine group. The following diagram illustrates a hypothetical pathway.

Caption: A potential oxidative degradation pathway of 4-Chlorobenzhydrylamine.

Recommended Storage and Handling

Based on general chemical principles and available data for the solid form, the following storage conditions are recommended to ensure long-term stability:

-

Solid Form: Store in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C) to minimize potential degradation from atmospheric moisture and oxygen.[1][2] Protect from light.[1]

-

Solutions: The stability of 4-Chlorobenzhydrylamine in solution is highly solvent and condition-dependent. For short-term use, solutions in polar aprotic solvents like DMSO or DMF are likely preferable to aqueous or alcoholic solutions. Aqueous solutions, if required, should be prepared fresh and not stored for extended periods, as suggested for structurally related compounds.[10] It is strongly recommended to perform a stability assessment in the specific solvent system being used for an application if the solution is to be stored for any length of time.

Conclusion

References

-

Forced Degradation Studies - SciSpace. [Link]

-

Forced Degradation Studies - MedCrave online. [Link]

-

Stability Indicating Forced Degradation Studies - RJPT. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

-

Analytical Techniques In Stability Testing - Separation Science. [Link]

-

4-Chlorobenzhydrylamine hydrochloride - LookChem. [Link]

- A kind of resolution method of (R)-(-)

- A kind of method preparing 4-chlorobenzhydrylamine - Google P

-

[Microbial Degradation and 4-chlorophenylacetic Acid...] - PubMed. [Link]

-

Stability indicating study by using different analytical techniques - IJSDR. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. [Link]

-

Chlorobenzene Degradation Pathway - Eawag-BBD. [Link]

-

Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH. [Link]

-

(PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 163837-57-8 CAS MSDS ((-)-4-Chlorobenzhydrylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. ijsdr.org [ijsdr.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine

I. Introduction: Characterizing a Novel Diphenylmethanamine Analog

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine, also known as bis(4-chlorophenyl)methanamine, belongs to the diarylmethane class of compounds. This structural motif is present in a wide range of biologically active molecules, and as such, novel derivatives like this one warrant a thorough investigation to determine their pharmacological profile. The initial characterization of any new chemical entity (NCE) relies on a robust panel of in vitro assays to determine its biological activity, potential toxicity, and drug-like properties.[1][2] This "fail early, fail cheap" strategy is critical in drug discovery to identify promising lead candidates and eliminate those with unfavorable characteristics, thereby reducing late-stage attrition.[1]